molecular formula C10H18O2 B14214201 Methyl 4,4-dimethylcyclohexane-1-carboxylate CAS No. 828271-17-6

Methyl 4,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B14214201
CAS No.: 828271-17-6
M. Wt: 170.25 g/mol
InChI Key: MVWGBEVPVXGISV-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethylcyclohexane-1-carboxylate: is an organic compound belonging to the class of cyclohexane derivatives. It is characterized by a cyclohexane ring substituted with two methyl groups at the 4-position and a carboxylate ester group at the 1-position. This compound is often used in various chemical syntheses and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: One common method for synthesizing methyl 4,4-dimethylcyclohexane-1-carboxylate involves the esterification of 4,4-dimethylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4,4-dimethylcyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups. Typical reagents include alkyl halides and strong bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 4,4-dimethylcyclohexane-1-carboxylic acid, 4,4-dimethylcyclohexanone.

    Reduction: 4,4-dimethylcyclohexanol, 4,4-dimethylcyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 4,4-dimethylcyclohexane-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry:

    Polymer Production: It is used in the production of specialty polymers and resins due to its stability and structural properties.

    Fragrance Industry: The compound is sometimes used as a fragrance ingredient in perfumes and personal care products.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethylcyclohexane-1-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Methyl 4-methylcyclohexane-1-carboxylate
  • Methyl 4,4-dimethylcyclohexane-1-carboxylate
  • 4,4-Dimethylcyclohexane-1-carboxylic acid

Comparison:

  • Structural Differences: this compound has two methyl groups at the 4-position, which distinguishes it from similar compounds with fewer or differently positioned methyl groups.
  • Reactivity: The presence of two methyl groups can influence the compound’s reactivity, making it more sterically hindered and potentially altering its reaction pathways compared to less substituted analogs.
  • Applications: While similar compounds may share some applications, the specific structural features of this compound can make it more suitable for certain uses, such as in the synthesis of specific pharmaceuticals or specialty chemicals.

Properties

CAS No.

828271-17-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 4,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H18O2/c1-10(2)6-4-8(5-7-10)9(11)12-3/h8H,4-7H2,1-3H3

InChI Key

MVWGBEVPVXGISV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(=O)OC)C

Origin of Product

United States

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